molecular formula C25H20N4O3S2 B2432077 4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 683264-41-7

4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2432077
CAS No.: 683264-41-7
M. Wt: 488.58
InChI Key: KYBZHCDMGGODKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used to introduce each group and the order in which they are introduced .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the presence of the sulfamoyl and cyanophenyl groups could make the compound more reactive towards nucleophiles. The thiazolyl group could potentially participate in reactions with electrophiles .

Scientific Research Applications

Anticancer Potential

  • Pro-apoptotic Activity : Indapamide derivatives, closely related to the given compound, have been synthesized with significant pro-apoptotic activity on melanoma cell lines. Specifically, one compound exhibited notable growth inhibition in melanoma cells (Ö. Yılmaz et al., 2015) here.
  • Inhibitory Effect on Cancer Cell Lines : Derivatives of benzamide compounds have shown considerable anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (B. Ravinaik et al., 2021) here.

Enzymatic Inhibition

  • Carbonic Anhydrase Inhibition : Novel acridine-acetazolamide conjugates, related to the target compound, demonstrated inhibitory effects on human carbonic anhydrase isoforms, indicating potential therapeutic applications (Ramazan Ulus et al., 2016) here.
  • Inhibition of Human Carbonic Anhydrase Isoforms : Compounds with a sulfonamide scaffold, structurally similar to the given compound, were synthesized and shown to preferentially inhibit specific carbonic anhydrase isoforms, which could be relevant for therapeutic applications (S. Distinto et al., 2019) here.

Additional Biological Activities

  • Antimicrobial Effects : Some derivatives of benzamide compounds, akin to the one , have been synthesized with promising antibacterial and antifungal activities (E. Darwish et al., 2014) here.
  • Potential in Atherosclerosis Treatment : Certain N-(benzo[d]thiazol-2-yl)benzamide derivatives containing sulfamoyl groups have been identified as potential up-regulators of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (CLA-1), suggesting a role in atherosclerosis treatment (Si Shu-yi, 2013) here.

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a pharmaceutical agent or its use in chemical synthesis .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c1-29(16-19-5-3-2-4-6-19)34(31,32)22-13-11-21(12-14-22)24(30)28-25-27-23(17-33-25)20-9-7-18(15-26)8-10-20/h2-14,17H,16H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZHCDMGGODKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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